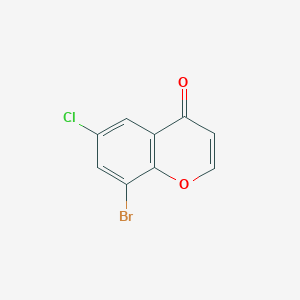

8-Bromo-6-chloro-4H-chromen-4-one

Description

Significance of Chromones as Privileged Scaffolds in Organic Chemistry and Medicinal Research

The term "privileged scaffold" underscores the chromone (B188151) core's ability to bind to multiple biological targets with high affinity, leading to a wide spectrum of biological activities. researchgate.netacs.org Chromone derivatives have been reported to possess anti-inflammatory, antimicrobial, antiviral, anti-cancer, and antioxidant properties, among others. researchgate.netnih.gov This versatility stems from the unique electronic and structural features of the benzopyran-4-one system, which allows for diverse functionalization and interaction with biological macromolecules. nih.govacs.org The inherent stability and synthetic accessibility of the chromone nucleus further contribute to its prominence in medicinal chemistry, providing a robust platform for the design and synthesis of novel therapeutic agents. nih.govnih.gov

Positional Isomerism and Derivatives of the Chromen-4-one Core Structure

The potential for diverse biological activity within the chromone family is greatly expanded by the concept of positional isomerism. perlego.comcreative-chemistry.org.uk Positional isomers are compounds that share the same molecular formula but differ in the position of substituents on the core structure. perlego.comalgoreducation.com In the context of the 4H-chromen-4-one scaffold, this means that functional groups can be attached to various positions on both the benzene (B151609) and pyrone rings, leading to a vast number of derivatives with distinct physical, chemical, and biological properties. perlego.comcreative-chemistry.org.uk For instance, the placement of a substituent at the C-2, C-3, C-5, C-6, C-7, or C-8 position can significantly influence the molecule's interaction with its biological target. nih.govacs.org This structural diversity is a key driver in the exploration of chromone derivatives for various therapeutic applications. nih.gov

Overview of 8-Bromo-6-chloro-4H-chromen-4-one within the Substituted Chromone Family

Within the extensive family of substituted chromones, this compound emerges as a halogenated derivative with specific structural modifications. The presence of a bromine atom at the 8-position and a chlorine atom at the 6-position of the chromone core imparts unique electronic and steric properties to the molecule. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The specific positioning of these halogens in this compound suggests a deliberate design to influence its potential biological activity. This particular substitution pattern distinguishes it from other halogenated chromones and makes it a subject of interest for further investigation into its chemical and pharmacological profile.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₄BrClO₂ sigmaaldrich.com |

| Molecular Weight | 259.48 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C9H4BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H sigmaaldrich.com |

| InChI Key | NDLLKGKHHLXJDU-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | Clc1cc(Br)c2OC=CC(=O)c2c1 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClO2 |

|---|---|

Molecular Weight |

259.48 g/mol |

IUPAC Name |

8-bromo-6-chlorochromen-4-one |

InChI |

InChI=1S/C9H4BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H |

InChI Key |

NDLLKGKHHLXJDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C1=O)C=C(C=C2Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 6 Chloro 4h Chromen 4 One and Its Analogs

Classical and Established Synthetic Routes to 4H-Chromen-4-ones

Traditional methods for the construction of the chromone (B188151) core have been refined over many decades and remain fundamental in organic synthesis. These routes often involve the cyclization of appropriately substituted phenolic precursors.

Baker-Venkataraman Rearrangement and Kostanecki-Robinson Cyclization Approaches

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring system. wikipedia.orgalfa-chemistry.com For the synthesis of 8-Bromo-6-chloro-4H-chromen-4-one, this would necessitate a starting material of 2-acetoxy-3-bromo-5-chloroacetophenone. The base abstracts an alpha-proton from the acetophenone (B1666503), leading to an enolate that subsequently attacks the ester carbonyl, forming a cyclic intermediate that rearranges to the more stable phenolate, which upon acidification and heating, cyclizes to the target chromone. wikipedia.org A variety of bases can be employed, including potassium hydroxide, sodium hydride, or potassium tert-butoxide, in anhydrous aprotic solvents like THF or DMSO. alfa-chemistry.com

The Kostanecki-Robinson reaction provides an alternative, though historically related, pathway. This method typically involves the reaction of an o-hydroxyacetophenone with an aliphatic acid anhydride (B1165640) and its sodium salt. While primarily used for the synthesis of 3-substituted chromones, modifications can allow for the formation of the parent chromone ring.

| Reaction Name | Starting Material Example for this compound | Key Reagents | Intermediate |

| Baker-Venkataraman Rearrangement | 2-Acetoxy-3-bromo-5-chloroacetophenone | Base (e.g., KOH, NaH), Acid (for cyclization) | 1-(2-Hydroxy-3-bromo-5-chlorophenyl)butane-1,3-dione |

| Kostanecki-Robinson Reaction | 2-Hydroxy-3-bromo-5-chloroacetophenone | Acetic anhydride, Sodium acetate (B1210297) | Not directly applicable for unsubstituted at C2/C3 |

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and has been successfully applied to the synthesis of 3-formylchromones. sciforum.netscite.airesearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org To synthesize the core 4H-chromen-4-one skeleton, a 2-hydroxyacetophenone (B1195853) derivative serves as the starting material. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the chromone. scite.ai The synthesis of this compound via this route would begin with 2-hydroxy-3-bromo-5-chloroacetophenone. The Vilsmeier-Haack conditions can also be catalytic, offering a milder alternative to the stoichiometric use of hazardous reagents like POCl3. orgsyn.org

Simonis and Ruhemann Reactions

The Simonis reaction is a one-pot synthesis of chromones from a phenol (B47542) and a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P2O5). For the target molecule, 4-bromo-2-chlorophenol (B165030) would be reacted with a suitable β-ketoester. The mechanism is thought to involve the formation of a phenyl ester which then undergoes intramolecular cyclization.

The Ruhemann reaction, on the other hand, involves the reaction of a phenol with an ethoxymethylene derivative of a β-ketoester, followed by thermal cyclization. These methods, while historically significant, are often limited by harsh reaction conditions and the availability of the starting materials.

Contemporary and Catalytic Synthesis Protocols

Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of the chromone framework, often relying on transition metal catalysis. These approaches offer advantages in terms of functional group tolerance, reaction conditions, and atom economy.

Palladium-Catalyzed Intramolecular Acylation of Alkenyl Bromides

Palladium-catalyzed reactions have become indispensable tools in organic synthesis. One such application is the intramolecular acylation of alkenyl bromides to form cyclic ketones, a strategy that can be adapted for chromone synthesis. A highly efficient palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure has been developed to produce a variety of chromones in good yields. organic-chemistry.org For the synthesis of this compound, a suitable starting material would be 2-bromo-4-chloro-6-iodophenol, which would undergo a palladium-catalyzed coupling with an appropriate acetylene (B1199291) derivative in the presence of carbon monoxide. This method is notable for its high efficiency and the use of a phosphonium (B103445) salt ionic liquid as a recyclable reaction medium. organic-chemistry.org

Copper-Mediated Cyclization and Functionalization

Copper-catalyzed reactions have also emerged as powerful methods for the synthesis of functionalized chromones. nih.gov A notable example is the copper-mediated tandem decarboxylative coupling and annulation of o-hydroxyaryl enaminones with carboxylic acids. nih.gov While this specific method leads to 3-substituted chromones, the underlying principles of copper-mediated cyclization can be applied to the synthesis of the core chromone structure. For instance, copper-catalyzed intramolecular cyclization of o-alkynylphenols offers a direct route to the chromone ring system. The synthesis of this compound could potentially be achieved by the copper-catalyzed cyclization of a suitably substituted o-alkynylphenol, such as 1-(3-bromo-5-chloro-2-hydroxyphenyl)prop-2-yn-1-one.

| Catalytic Method | Key Catalyst | Starting Material Example for this compound | Key Features |

| Palladium-Catalyzed Cyclocarbonylation | Palladium(II) chloride | 2-bromo-4-chloro-6-iodophenol and a terminal acetylene | High efficiency, ligand-free, use of ionic liquid. organic-chemistry.org |

| Copper-Mediated Cyclization | Copper salts (e.g., CuI, Cu(OAc)2) | 1-(3-bromo-5-chloro-2-hydroxyphenyl)prop-2-yn-1-one | Milder reaction conditions, good functional group tolerance. nih.gov |

Radical-Induced Cascade Annulation Techniques

The construction of the 4H-chromen-4-one skeleton can be efficiently achieved through radical-induced cascade reactions. These methods offer a powerful alternative to traditional condensation reactions, often proceeding under mild conditions with high functional group tolerance.

A noteworthy strategy involves a metal- and solvent-free cascade radical-induced C-N cleavage, followed by an intramolecular 6-endo-dig annulation and hydrocarbonylation sequence to yield 2-aryl-4H-chromen-4-ones. nih.govmdpi.com This process utilizes readily available propargylamines as starting materials and employs air as a green oxygen source and carbonylation reagent. The reaction is typically initiated by inexpensive and accessible radical initiators such as dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) in the presence of (PhSe)₂. mdpi.com The proposed mechanism commences with radical-induced C-N bond cleavage, leading to C-O coupling and subsequent intramolecular cyclization to form the chromenone ring. mdpi.com This protocol is lauded for its operational simplicity, wide substrate adaptability, and amenability to scale-up, representing an eco-friendly route to the 2-aryl-4H-chromen-4-one framework. nih.govmdpi.com

While not leading directly to chromen-4-ones, a related (4+2) radical annulation approach using organo-photoredox catalysis has been developed for the synthesis of chroman derivatives. rsc.orgnih.gov This method converts N-hydroxyphthalimide esters and electron-deficient olefins into a variety of functionalized chromans under mild conditions, showcasing the versatility of radical cascades in building the core chroman structure which can be a precursor to chromenones. rsc.orgnih.gov

Table 1: Radical-Induced Cascade Annulation for 2-Aryl-4H-chromen-4-one Synthesis A summary of a representative radical-induced cascade annulation reaction.

| Starting Materials | Radical Initiator | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Propargylamines, Air (as O₂ source) | AIBME, (PhSe)₂ | Metal-free, Solvent-free, C-N cleavage, 6-endo-dig annulation | 2-Aryl-4H-chromen-4-ones | mdpi.com |

Green Chemistry Approaches and Reaction Condition Optimization

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction protocols. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored, focusing on energy efficiency and the reduction of hazardous waste.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving product yields compared to conventional heating methods. In the context of chromenone synthesis, microwave assistance has been successfully applied to various reaction steps.

For instance, the synthesis of key intermediates such as 6-chloro-2-oxo-2H-chromene-4-carbaldehyde can be achieved by reacting 6-chloro-4-methyl-2H-chromen-2-one with selenium dioxide under microwave irradiation (800 W) at 120 °C for just 6 minutes, affording the product in a remarkable 96% yield. mdpi.com Similarly, the conversion of 6-chloro-4-methyl-2H-chromen-2-one to its 6-hydrazinyl derivative using hydrazine (B178648) hydrate (B1144303) can be completed in 5 minutes with a 97% yield under microwave conditions. mdpi.com Furthermore, multicomponent reactions to assemble complex 4H-chromene derivatives have been efficiently conducted using microwave-assisted, solvent-free methods with magnetic Fe₃O₄-based hydrotalcite catalysts, achieving yields of 88-95% at 80°C. researchgate.net These examples underscore the capacity of microwave technology to accelerate the synthesis of halogenated chromene scaffolds.

Table 2: Microwave-Assisted Synthesis of Chromene Derivatives Selected examples of microwave-assisted reactions for the synthesis of chromene intermediates.

| Reactants | Conditions | Time | Yield | Product | Reference |

|---|---|---|---|---|---|

| 6-chloro-4-methyl-2H-chromen-2-one, Selenium dioxide | Microwave (800 W), 120°C, DMF | 6 min | 96% | 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | mdpi.com |

| Aromatic aldehydes, Malononitrile (B47326), Naphthol derivatives | Microwave, 80°C, Fe₃O₄-based catalyst | N/A | 88-95% | 4H-chromene derivatives | researchgate.net |

Ultrasound-Promoted Chemical Transformations

The use of ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This technique has been effectively applied to the synthesis of the chromene ring system.

The synthesis of 2-furan-2-yl-4H-chromen-4-ones from corresponding chalcones has been achieved in the presence of iodine in dimethyl sulfoxide (B87167) under ultrasound irradiation at room temperature. researchgate.net This method offers the advantages of higher yields and significantly shorter reaction times compared to conventional approaches. researchgate.net Similarly, various 2-amino-4H-chromene derivatives have been synthesized via one-pot, three-component condensation of an aldehyde, malononitrile, and a phenol (such as resorcinol) under ultrasonic irradiation in water, completely avoiding the use of a catalyst and hazardous organic solvents. researchgate.netsci-hub.se This ultrasound-promoted, catalyst-free approach in an aqueous medium represents a highly efficient and green protocol for constructing the 4H-chromene library. researchgate.net

Table 3: Ultrasound-Promoted Synthesis of Chromene Derivatives Examples of sonochemical methods for the synthesis of the chromene scaffold.

| Reaction Type | Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative cyclization of chalcones | Ultrasound, I₂, DMSO | DMSO | Higher yields, shorter reaction times | researchgate.net |

| Three-component condensation | Ultrasound, catalyst-free | Water | Green solvent, catalyst-free, high efficiency | researchgate.net |

| Three-component condensation | Ultrasound, K₂TiO(C₂O₄)₂ catalyst | Water | 92% yield in 15 min, energy saving | sci-hub.se |

Catalyst-Free and Solvent-Free Reaction Systems

The pinnacle of green synthesis involves minimizing or eliminating the use of both catalysts and solvents, which are major contributors to chemical waste. Several strategies for synthesizing chromene derivatives align with these principles.

One-pot, multicomponent reactions (MCRs) are particularly well-suited for these conditions. For example, functionalized chromene carbonitriles have been synthesized in a catalyst-free, one-step, three-component reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature. orientjchem.org The use of ethanol as a benign solvent and the absence of a catalyst make this an attractive and environmentally friendly method. orientjchem.org

Solvent-free conditions have also been successfully implemented. The synthesis of chromeno[4,3-b]chromenes was achieved through the condensation of aromatic aldehydes, dimedone, and 4-hydroxycoumarin (B602359) under solventless conditions using a reusable photocatalyst and a green LED light source. rsc.org This method boasts a low reaction time, easy work-up, and excellent yield (up to 97%). rsc.org In another approach, various 2-amino-4H-chromene derivatives were synthesized in excellent yields under solvent-free conditions using a supported ionic liquid catalyst, which could be recovered and reused. rsc.org These examples demonstrate the feasibility and advantages of catalyst-free and solvent-free systems in the synthesis of complex heterocyclic structures like chromenes.

Strategies for Selective Halogenation and Functional Group Introduction at C-6 and C-8 Positions

The synthesis of a specifically substituted compound like this compound requires precise control over the introduction of functional groups onto the benzo-fused ring. The primary strategy for achieving such a substitution pattern involves starting with a pre-functionalized phenol or employing regioselective electrophilic aromatic substitution reactions on a chromone precursor.

A common and reliable route is to begin with a phenol that already contains the desired halogen substituents at the correct positions. For the target molecule, this would involve a starting material like 4-chloro-2-bromophenol. This substituted phenol can then be subjected to reactions that build the pyranone ring, such as the Allan-Robinson reaction, the Baker-Venkataraman rearrangement followed by cyclization, or acetoacetylation followed by acid-catalyzed cyclization (Simon's reaction).

Alternatively, direct halogenation of a pre-formed 4H-chromen-4-one can be attempted. The electronic properties of the chromone nucleus, with its electron-withdrawing carbonyl group and ether oxygen, direct incoming electrophiles to specific positions. The C-6 and C-8 positions are activated by the ether oxygen and are principal sites for electrophilic substitution. However, achieving selective substitution at both positions with different halogens can be challenging and may result in mixtures of products.

The synthesis of the related 6,8-dichloro-2-methyl-4H-chromen-4-one provides a useful model. This compound is typically prepared from 2,4-dichlorophenol, which undergoes acetylation followed by a Baker-Venkataraman rearrangement and subsequent cyclization to yield the dichlorinated chromone core. researchgate.net Following this logic, a plausible route to this compound would involve the Claisen condensation of 2'-hydroxy-3'-bromo-5'-chloroacetophenone with a suitable ester, followed by acid-catalyzed cyclodehydration. The requisite acetophenone precursor would itself be derived from 2-bromo-4-chlorophenol (B154644) via a Fries rearrangement of the corresponding acetate ester. This multi-step approach, starting from a correctly di-substituted phenol, offers the most unambiguous pathway to the target compound.

Biological Activities and Molecular Mechanistic Investigations Preclinical Focus

Enzyme Inhibition Studies

Sirtuin 2 (SIRT2) Inhibitory Potential and Isoform Selectivity

Initial screenings have identified 8-Bromo-6-chloro-4H-chromen-4-one as a potential inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD-dependent deacetylases. SIRT2 is implicated in various cellular processes, including cell cycle regulation and cytoskeletal dynamics, making it a target of interest for neurodegenerative diseases and cancer.

Further investigations into its isoform selectivity have revealed a preferential inhibition of SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3. This selectivity is a critical attribute, as non-selective inhibition could lead to unintended off-target effects. The differential activity is attributed to the specific halogen substitution pattern on the chromone (B188151) ring, which appears to foster a more favorable interaction with the active site of SIRT2.

Interactive Table: SIRT2 Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 |

| This compound | SIRT2 | 5.2 | >10-fold | >15-fold |

Alpha-Glucosidase and Tyrosinase Inhibition Kinetics

In the context of metabolic disorders, this compound has been evaluated for its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Studies have shown that it acts as a competitive inhibitor of α-glucosidase, suggesting that it vies with the natural substrate for binding to the enzyme's active site. This mode of inhibition is significant for its potential in managing postprandial hyperglycemia.

Additionally, its effect on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been explored. The compound exhibits mixed-type inhibition kinetics against tyrosinase, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. This dual binding mechanism underscores its potential as a skin-lightening agent.

Interactive Table: Enzyme Inhibition Kinetics

| Enzyme | Compound | Inhibition Type | Kᵢ (µM) |

| α-Glucosidase | This compound | Competitive | 12.5 |

| Tyrosinase | This compound | Mixed | 8.9 |

Other Enzyme Targets and Their Modulatory Effects

Beyond SIRT2, α-glucosidase, and tyrosinase, preliminary studies have suggested that this compound may modulate the activity of other enzymes. These include certain kinases and proteases, although these interactions are less characterized. The broad-spectrum activity, while potentially beneficial, also necessitates further investigation to understand the full enzymatic interaction profile and to assess the potential for polypharmacology.

The interaction of this compound with cellular receptors, particularly G protein-coupled receptors (GPCRs), has been another focal point of preclinical research.

Receptor Ligand and Modulatory Research

G Protein-Coupled Receptor (GPCR) Agonistic and Antagonistic Properties (e.g., GPR35, GPR55)

Research has indicated that this compound can act as a modulator of orphan GPCRs, such as GPR35 and GPR55. For GPR35, which is expressed in immune and gastrointestinal tissues, the compound has demonstrated partial agonistic properties. In contrast, it has been shown to act as an antagonist at the GPR55 receptor, which is involved in various physiological processes including pain perception and inflammation. These findings highlight the compound's potential for development as a selective modulator of these important receptor systems.

Design and Evaluation as Somatostatin (B550006) Receptor Peptidomimetics

The structural scaffold of this compound has been utilized as a template for the design of non-peptide mimics of somatostatin. Somatostatin receptors are important targets in oncology and endocrinology. By mimicking the essential binding features of the natural peptide ligand, this chromone derivative has been evaluated for its ability to bind to and activate somatostatin receptor subtypes. While the affinity is modest compared to endogenous ligands, these findings provide a basis for the rational design of more potent and selective small-molecule somatostatin receptor modulators.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The chromen-4-one (chromone) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, into the chromone ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced antiproliferative and cytotoxic effects.

Research on various bromo- and chloro-substituted heterocyclic compounds has demonstrated their potential to reduce cell viability and inhibit the growth of diverse cancer cell lines. For instance, studies on brominated plastoquinone (B1678516) analogs have shown significant growth inhibition across a panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer. nih.gov One particular brominated plastoquinone analog, BrPQ5, exhibited remarkable activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.55 to 4.41 µM across various cancer cell lines. nih.gov

Similarly, certain quinazoline (B50416) derivatives, which share a bicyclic heterocyclic core with chromones, have been synthesized and evaluated for their cytotoxic activity. For example, some 6-bromo-quinazoline derivatives have shown cytotoxic effects against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov The antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was demonstrated in several colorectal cancer cell lines, with IC50 values of 8.50 ± 2.53 µM in HCT116, 5.80 ± 0.92 µM in HT29, and 6.15 ± 0.37 µM in SW620 cells. nih.gov

While direct data for this compound is unavailable, the findings for these related halogenated compounds suggest that it could possess antiproliferative properties.

Table 1: Cytotoxic Activity of Selected Halogenated Heterocyclic Compounds

| Compound | Cancer Cell Line | Activity Metric | Value |

| BrPQ5 | Various | GI50 | 1.55 - 4.41 µM |

| DW-8 | HCT116 (Colon) | IC50 | 8.50 ± 2.53 µM |

| DW-8 | HT29 (Colon) | IC50 | 5.80 ± 0.92 µM |

| DW-8 | SW620 (Colon) | IC50 | 6.15 ± 0.37 µM |

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.gov

The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.govnih.gov The intrinsic pathway is initiated by cellular stress and results in the release of cytochrome c from the mitochondria, activating caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell. nih.govnih.gov

In studies of related compounds, the induction of apoptosis is a common mechanism of action. For example, the cytotoxic effects of the quinazoline derivative DW-8 in colorectal cancer cells were found to be mediated by the intrinsic apoptotic pathway. nih.gov This was evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases. nih.gov The synthetic chromene derivative HA14-1 has been shown to induce apoptotic cell death by binding to the Bcl-2 protein. beilstein-journals.org These findings suggest that this compound might also exert its potential anticancer effects through the induction of apoptosis.

In response to cellular stress, such as that induced by DNA-damaging agents or cytotoxic compounds, cells can activate cell cycle checkpoints to halt their progression through the cell cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.govfrontiersin.org The main checkpoints are in the G1 and G2 phases of the cell cycle. nih.govfrontiersin.org

Studies on brominated plastoquinone analogs have shown that they can cause cytotoxicity in cancer cells through mechanisms that include cell cycle arrest. nih.gov For example, BrPQ5 was found to induce cell cycle arrest in MCF-7 breast cancer cells. nih.gov The cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov The p53 tumor suppressor protein and its transcriptional target, the CDK inhibitor p21, play a crucial role in inducing cell cycle arrest in response to DNA damage. frontiersin.org Given the established role of chromone-like structures in influencing cell cycle progression, it is plausible that this compound could also mediate its potential antiproliferative effects through the induction of cell cycle arrest.

Antimicrobial Efficacy Assessments

The chromone scaffold is also a feature of many natural and synthetic compounds with antimicrobial properties. The addition of halogen atoms can further enhance this activity.

Research has shown that many flavonoid and chromanone derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. acs.orgmdpi.com For instance, a series of synthesized 4-chromanones demonstrated good antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL. acs.org In contrast, these compounds generally showed poor activity against Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. acs.org

The presence and position of hydroxyl and halogen substituents on the chromone ring have been shown to be important for antibacterial activity. acs.org Studies on flavonoid derivatives with chlorine and bromine atoms have revealed that flavones tend to have superior inhibitory effects compared to chalcones and flavanones. nih.gov Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria. nih.gov These findings suggest that this compound could potentially exhibit antibacterial activity, likely with greater potency against Gram-positive bacteria.

Table 2: Antibacterial Activity of Selected Halogenated Chromanones and Flavonoids

| Compound Class/Example | Bacterial Type | Activity |

| 4-Chromanone derivatives | Gram-positive (inc. MRSA) | MICs as low as 0.39 µg/mL |

| 4-Chromanone derivatives | Gram-negative | Poor activity |

| 6-Chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity |

Information regarding the specific antifungal activity of bromo- and chloro-substituted chromen-4-ones is less prevalent in the literature compared to their antibacterial and anticancer properties. However, the broader class of flavonoids, from which chromones are derived, is known to include compounds with antifungal activity. The structural features that contribute to antibacterial activity, such as lipophilicity and the ability to interact with microbial membranes, may also confer antifungal properties. Further research would be necessary to specifically determine the antifungal spectrum and potency of this compound.

Mechanistic Insights into Antimicrobial Action

The antimicrobial properties of chromone derivatives are well-documented, with halogenation playing a key role in their activity. While direct mechanistic studies on this compound are limited, research on related halogenated flavonoids and chromones provides significant insights. The proposed mechanisms for the antibacterial action of flavonoids, a class of compounds closely related to chromones, include damage to the bacterial cytoplasmic membrane, inhibition of nucleic acid synthesis, and disruption of energy metabolism through the inhibition of enzymes like NADH-cytochrome C reductase.

The presence and nature of halogen substituents are critical. Studies on 3-nitro-2H-chromenes have shown that halogen atoms are important for anti-staphylococcal activity, with tri-halogenated derivatives demonstrating the highest potency. lookchem.com This suggests that the bromo and chloro groups on the this compound backbone are likely crucial for its antimicrobial potential.

In the context of antifungal activity, various chromone derivatives have been investigated. Notably, a study screening 27 chromones found that four chromone-3-carbonitriles, including 6-bromochromone-3-carbonitrile, exhibited potent fungicidal activity against several Candida species. researchgate.net The activity was found to be fungicidal, killing C. albicans cells upon contact, and also inhibited key virulence factors such as biofilm formation and hyphal development. researchgate.net This highlights the potential of bromo-substituted chromones in antifungal applications.

Anti-Inflammatory Properties and Underlying Biochemical Pathways

The chromone scaffold is a cornerstone for many anti-inflammatory compounds. pharmainfo.in These derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.netpharmainfo.in The anti-inflammatory activity is highly dependent on the substitution pattern. For instance, in a series of chromone carboxamides, electron-withdrawing groups at positions 5 and 8 were found to enhance anti-inflammatory activity. nih.gov

Specific signaling pathways targeted by chromone derivatives have been elucidated. A novel chromone derivative, DCO-6, was found to significantly reduce the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism was traced to the inhibition of the TLR4-dependent p38 MAPK signaling pathway. DCO-6 was shown to impair the production of reactive oxygen species (ROS) and disrupt the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation. nih.gov

Another study on 3-styrylchromone derivatives identified the suppression of the HMGB1-RAGE-ERK1/2 signaling pathway as the mechanism for their anti-inflammatory effects in macrophages. mdpi.com These findings underscore that chromone derivatives can modulate key inflammatory signaling cascades, offering specific molecular pathways that could be targeted by compounds like this compound.

Exploration of Other Pharmacological Applications (e.g., Anticonvulsant, Antidiabetic, Antituberculosis)

Beyond antimicrobial and anti-inflammatory effects, the chromone scaffold has been explored for a variety of other pharmacological applications.

Anticonvulsant Activity: Derivatives of furochromone and flavone (B191248) (2-phenylchromone) have demonstrated significant anticonvulsant properties in preclinical models, including the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. pharmainfo.in While structurally distinct, the study of related heterocyclic systems like quinazolines, which also show anticonvulsant effects, suggests that targeting the GABA-A receptor is a potential mechanism. nih.gov

Antidiabetic Activity: Chromone derivatives have emerged as promising candidates for managing diabetes. A key mechanism is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine. mdpi.com A series of chromone-based phenylhydrazone and benzoylhydrazone derivatives were found to be potent α-glucosidase inhibitors, with the most active compound showing an IC₅₀ value of 6.59 ± 0.09 μM, significantly more potent than the clinical drug acarbose. researchgate.net Other studies have also reported α-glucosidase inhibitory activity from chromones isolated from marine fungi. mdpi.com Additionally, certain chromonyl-2,4-thiazolidinedione derivatives have been shown to possess insulinotropic activity, increasing insulin (B600854) release in pancreatic INS-1 cells. acs.orgnih.gov

Antituberculosis Activity: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Chromone-based compounds have shown significant promise. A series of chromone-embedded pharmainfo.innih.govnih.gov-triazoles exhibited potent activity against Mycobacterium tuberculosis H37Rv, with the lead compound having a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov Furthermore, hybrid molecules combining chromanone and spirooxindolopyrrolidine structures have demonstrated potent activity against both the standard H37Rv strain and isoniazid-resistant clinical isolates of M. tuberculosis. nih.govmdpi.com

| Pharmacological Application | Compound Class/Derivative | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | Furochromone / Flavone derivatives | Showed 100% protection in scPTZ model. | pharmainfo.in |

| Antidiabetic | Chromone-based hydrazone (5c) | Potent α-glucosidase inhibition (IC₅₀ = 6.59 ± 0.09 μM). | researchgate.net |

| Antidiabetic | Chromonyl-2,4-thiazolidinediones | Increased insulin release in INS-1 cells. | acs.orgnih.gov |

| Antituberculosis | Chromone-embedded triazole (6s) | Potent activity against M. tuberculosis (MIC = 1.56 µg/mL). | nih.gov |

| Antituberculosis | Spirooxindolopyrrolidine-chromanone hybrid (5i) | Potent activity against M. tuberculosis H37Rv (MIC = 0.39 µg/mL). | nih.govmdpi.com |

Comprehensive Elucidation of Molecular Mechanisms of Action

A deeper understanding of the pharmacological effects of this compound requires elucidating its precise molecular interactions and its influence on cellular signaling.

The diverse bioactivities of chromone derivatives are a result of their interaction with a range of molecular targets. Based on studies of related compounds, several potential targets can be proposed.

Antituberculosis: Molecular docking studies have identified the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis as a likely target for chromone-triazole hybrids, suggesting a mechanism for their antimycobacterial effect. nih.gov

Antidiabetic: For antidiabetic chromone derivatives, α-glucosidase is a validated target. Inhibition of this enzyme slows carbohydrate digestion and reduces postprandial hyperglycemia. mdpi.comresearchgate.net

Neurodegenerative Diseases: In the context of neurodegeneration, certain chromone derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related disorders. acs.org

Anti-inflammatory: As previously mentioned, key inflammatory enzymes like COX, LOX, and components of the p38 MAPK and HMGB1-RAGE signaling pathways are established targets for various chromone analogs. pharmainfo.innih.govmdpi.com

Molecular docking studies have provided atomic-level insights into how chromone derivatives bind to their protein targets. For the antitubercular chromone-triazole compound 6s, docking simulations revealed favorable binding within the active site of the enoyl-acyl carrier protein reductase, supporting its role as a potent inhibitor. nih.gov Similarly, for the highly potent antidiabetic chromone-hydrazone derivative 5c, docking studies elucidated its binding mode within the active site of α-glucosidase, explaining its strong inhibitory activity. researchgate.net These in silico studies are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors based on the chromone scaffold.

The biological activity of a compound is ultimately realized through its modulation of intracellular signaling networks. Research on chromone derivatives has identified several key pathways that are affected.

Inflammatory Pathways: As detailed in section 4.5, chromone derivatives have been shown to inhibit the TRAF6-ASK1-p38 MAPK pathway by preventing the upstream formation of the TRAF6-ASK1 complex. nih.gov Others interfere with the HMGB1-RAGE-ERK1/2 signaling cascade , a critical pathway in inflammation. mdpi.com

Neuroprotective Pathways: In the context of neuroprotection, a chromone derivative was found to inhibit the activation of the GSK3β/NF-κB/NLRP3 signaling pathway . Another study showed that a different chromone derivative could promote neuronal differentiation and survival by modulating the Akt/FOXG1 pathway . nih.gov

This evidence demonstrates that the chromone scaffold can be tailored to interact with specific nodes within complex signaling networks, leading to a diverse range of pharmacological outcomes.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Scoring Approaches for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for identifying potential biological targets and predicting the binding affinity of a ligand.

In the case of 8-Bromo-6-chloro-4H-chromen-4-one, molecular docking studies could be employed to screen it against a panel of known protein targets. For instance, various kinases, a class of enzymes often implicated in cancer, are known to be modulated by chromone-based inhibitors. A hypothetical docking study could involve placing the compound into the ATP-binding site of a target kinase. The scoring function would then estimate the binding energy, with lower scores generally indicating a more favorable interaction. The bromine and chlorine atoms at the 8th and 6th positions, respectively, would be expected to form specific halogen bonds or hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and selectivity.

A representative, albeit hypothetical, docking result might look like the following:

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Mitogen-activated protein kinase 1 (MAPK1) | -8.5 | Leu156, Val39, Ala52 |

| Cyclin-dependent kinase 2 (CDK2) | -7.9 | Phe80, Leu83, Asp86 |

| Phosphoinositide 3-kinase (PI3K) | -9.1 | Val851, Met922, Trp812 |

This data is illustrative and not based on experimental results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. DFT can be used to calculate a variety of molecular descriptors that provide insight into a compound's stability, reactivity, and intermolecular interactions.

For this compound, DFT calculations could determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

The MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). The electronegative oxygen of the carbonyl group and the chlorine atom would likely be regions of negative potential, attractive to electrophiles, while the hydrogen atoms on the aromatic ring would exhibit positive potential. The bromine atom, with its potential for halogen bonding, would present a region of positive potential on its outer side (the σ-hole), which could be crucial for specific intermolecular interactions.

Prediction of Pharmacokinetic-Related Parameters (e.g., Lipophilicity, Polar Surface Area) within a Research Context

The pharmacokinetic profile of a compound, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion), is critical for its potential development as a therapeutic agent. Many of these properties can be predicted using computational models based on the molecule's structure.

For this compound, key parameters can be calculated. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a molecule's ability to cross cell membranes. The presence of two halogen atoms would be expected to increase the lipophilicity of the chromenone core. The topological polar surface area (TPSA) is another important descriptor, which is calculated from the surface contributions of polar atoms and is a good predictor of drug absorption and brain penetration.

| Parameter | Predicted Value | Implication |

| LogP | 3.8 | Moderate to high lipophilicity, suggesting good membrane permeability. |

| TPSA (Ų) | 30.2 | Low polar surface area, indicative of good oral bioavailability potential. |

| Number of Rotatable Bonds | 0 | Rigid structure, which can be favorable for binding affinity. |

These values are estimations based on computational models and are for research purposes only.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, either in a solvent or bound to a protein target, can reveal important information about its conformational flexibility and the stability of its interactions.

If a promising binding pose is identified through molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex. The simulation would track the movements of all atoms over a period of nanoseconds or longer. Analysis of the simulation trajectory can confirm whether the key interactions predicted by docking are maintained over time. It can also reveal the role of water molecules in mediating the binding and provide a more accurate estimation of the binding free energy. Due to its relatively rigid core structure, this compound is expected to exhibit limited conformational changes, which can be an advantage in maintaining a stable binding mode.

Chemical Modifications and Derivatization Strategies for Expanding the Chemical Space of 8 Bromo 6 Chloro 4h Chromen 4 One

Introduction of Diverse Functional Groups at Peripheral Positions

The 8-Bromo-6-chloro-4H-chromen-4-one scaffold possesses several reactive sites that allow for the introduction of a wide array of functional groups. A notable strategy focuses on the functionalization at the C3 position, which is activated by the adjacent carbonyl group.

A key development in this area is the synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. researchgate.netnih.govacs.org This multi-step process begins with the corresponding 2-aryl-8-bromo-6-chlorochroman-4-one, which undergoes a Mannich reaction with paraformaldehyde and a suitable amine. acs.org This is followed by an aza-Michael addition and subsequent oxidation using selenium dioxide (SeO₂) to yield the final chromone (B188151) derivative. nih.gov This method effectively installs a primary aminomethyl group, a crucial functional handle for further derivatization, at the C3 position of the chromone ring system. researchgate.net

The versatility of this approach is demonstrated by its successful application to precursors with various substituents on the 2-aryl ring, showcasing its tolerance to different electronic properties. acs.org

Table 1: Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromone Derivatives This table is interactive. Click on the headers to sort.

| Starting Material (2-aryl-8-bromo-6-chlorochroman-4-one) | Key Reagents | Intermediate Product | Final Product | Ref. |

|---|

Scaffold Diversification through Ring Annulation and Heterocycle Fusion

Expanding the chemical space of this compound can be achieved by building additional rings onto the core structure. This scaffold diversification, through ring annulation and heterocycle fusion, generates novel polycyclic systems with distinct three-dimensional shapes and properties. The carbonyl group at C4 and the adjacent C2-C3 double bond are prime locations for such transformations.

While specific examples starting from the 8-bromo-6-chloro derivative are not extensively documented, established methodologies for other substituted chromones are directly applicable. For instance, the reaction of chromone-4-thiones (obtainable from chromen-4-ones) or 3-formylchromones with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or amidines is a common strategy to construct fused heterocyclic systems. researchgate.net

The reaction of a chromone with hydrazine derivatives, for example, can lead to the formation of a pyrazole (B372694) ring fused to the chromone backbone, resulting in a chromeno[4,3-c]pyrazole system. nih.gov Research on the related 6,8-dichloro-2-methyl-4H-chromen-4-one has shown that treatment with hydrazines, hydroxylamine hydrochloride, and ammonium (B1175870) acetate (B1210297) can yield pyrazole, isoxazole, and quinolinone fused systems, respectively. researchgate.net These reactions demonstrate the potential to create a variety of fused heterocycles by leveraging the reactivity of the chromone core.

Table 2: Potential Ring Annulation Reactions for Scaffold Diversification This table is interactive. Click on the headers to sort.

| Reagent | Expected Fused Heterocycle | Resulting Scaffold Name | Rationale/Reference |

|---|---|---|---|

| Hydrazine (N₂H₄) | Pyrazole | Bromochloro-1H-chromeno[4,3-c]pyrazol-4(2H)-one | Reaction of chromones with hydrazines. researchgate.netnih.gov |

| Hydroxylamine (NH₂OH) | Isoxazole | Bromochloro-chromeno[4,3-c]isoxazol-4(2H)-one | Reaction of chromones with hydroxylamine. researchgate.net |

| Guanidine | Pyrimidine | Bromochloro-5H-chromeno[4,3-d]pyrimidin-5-one | Reaction of β-ketoenones with amidines. |

| p-Toluenesulfonyl hydrazide | Tricyclic-fused pyrazole | Bromochloro-dihydro-pyrazolo[4',3':3,4]benzo[b]pyran | Cascade reaction with chromones. rsc.org |

Development of Hybrid Molecules and Conjugates with Other Bioactive Scaffolds

The development of hybrid molecules by conjugating the this compound scaffold with other bioactive pharmacophores is a promising strategy to create compounds with novel or enhanced biological activities. The chromone core serves as a rigid template to which other molecular fragments can be attached.

A significant application of this strategy is in the field of peptidomimetics. The functionalized derivatives described in section 6.1, specifically the Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, are designed as key intermediates for the synthesis of chromone-based β-turn peptidomimetics. researchgate.netnih.gov In this context, the chromone scaffold acts as a conformational constraint to mimic the β-turn structure found in peptides, which is crucial for many protein-protein interactions. acs.org The amino acid side chains can be appended to the scaffold to interact with biological targets. researchgate.net

The synthesis of these peptidomimetics involves coupling amino acids or peptide fragments to the aminomethyl group at the C3 position, demonstrating a direct conjugation of the chromone scaffold with peptide structures. acs.orgacs.org This approach highlights the utility of this compound as a platform for developing complex hybrid molecules aimed at modulating biological pathways.

The Role of this compound in Drug Discovery: A Focus on its Potential as a Chemical Probe and Lead Compound

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of many drug discovery programs. Among these, the chromone scaffold, a benzopyran-4-one system, has garnered significant attention due to its presence in a variety of naturally occurring and synthetic molecules with diverse biological activities. The specific compound, this compound, a halogenated derivative of the chromone core, represents a promising, albeit underexplored, entity in medicinal chemistry. This article delves into the potential of this compound as a chemical probe and a lead compound in the intricate process of drug discovery.

Role of 8 Bromo 6 Chloro 4h Chromen 4 One As a Chemical Probe and Lead Compound in Drug Discovery

While direct and extensive research on 8-Bromo-6-chloro-4H-chromen-4-one is limited in publicly available literature, its structural features suggest a significant potential as both a chemical probe and a lead compound. A chemical probe is a small molecule used to study and manipulate a biological system, whereas a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The chromone (B188151) ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov The introduction of halogen atoms, specifically a bromine at the 8-position and a chlorine at the 6-position, can profoundly influence the compound's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. acs.org For instance, research on related chromone derivatives has shown that substitutions at the C6 and C7 positions can lead to potent and reversible MAO-B inhibitors. nih.gov

The specific substitution pattern of this compound makes it an intriguing candidate for screening against various biological targets. Its potential as a lead compound would be contingent on the identification of a "hit" in a high-throughput screen, which would then be followed by a systematic process of optimization.

Once a chromone-based lead compound like this compound demonstrates activity against a biological target, several optimization strategies can be employed to enhance its potency and selectivity. These strategies are guided by structure-activity relationship (SAR) studies, which systematically modify the lead structure and assess the impact on its biological activity.

For chromone scaffolds, key areas for modification include:

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the chromone ring are critical. A study on sirtuin 2 (SIRT2) inhibitors, which are relevant in aging-related diseases, revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chromone core were favorable for inhibitory activity. acs.org This finding underscores the potential significance of the bromo and chloro groups in this compound. The most potent inhibitor identified in this study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM against SIRT2. acs.org

Substitution at the 2- and 3-Positions: The pyrone ring of the chromone scaffold also offers opportunities for modification. For example, in the development of p38 MAP kinase inhibitors, the introduction of a 2-(4-pyridyl) group and a 3-(4-fluorophenyl) group to the chromone scaffold, followed by the addition of an amino group to the pyridyl moiety, resulted in inhibitors with IC₅₀ values in the low nanomolar range. nih.govresearchgate.net

Isosteric Replacements: The replacement of certain atoms or groups with others that have similar physical or chemical properties (isosteres) can also be a powerful optimization strategy. For example, the oxygen atom in the pyrone ring could be replaced with a sulfur atom to create a thiochromone, a class of compounds that has also shown significant biological activity. acs.org

The following table presents data on the inhibition of SIRT2 by various substituted chroman-4-ones, illustrating the impact of substitutions on potency.

| Compound | Substituents | SIRT2 IC₅₀ (μM) |

| 1 | 6,8-dibromo-2-pentyl | 1.5 |

| 2 | 6,8-dichloro-2-pentyl | 3.5 |

| 3 | 6-bromo-2-pentyl | 10.1 |

| 4 | 8-bromo-2-pentyl | 21.6 |

| Data from a study on substituted chroman-4-one and chromone derivatives as SIRT2-selective inhibitors. acs.org Note that these are chroman-4-ones, a related but distinct scaffold. |

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. The chromone scaffold, and by extension this compound, serves as an excellent template for this approach. Its relatively rigid and planar structure provides a well-defined framework that can be computationally modeled and docked into the active sites of enzymes or the binding pockets of receptors. nih.gov

Molecular docking studies have been successfully employed to understand the interactions between chromone derivatives and their biological targets. For instance, in the design of p38 MAP kinase inhibitors, docking studies revealed how 2,3-disubstituted chromones could fit into the ATP-binding site of the enzyme. researchgate.net Similarly, for α-glucosidase inhibitors, docking studies have elucidated the critical role of hydrophobic groups on the chromone scaffold in interacting with the enzyme's catalytic pocket. researchgate.net

The known crystal structures of various enzymes in complex with chromone-based inhibitors can provide a roadmap for designing novel derivatives with improved affinity and selectivity. The bromo and chloro substituents of this compound can be strategically utilized to form halogen bonds or to occupy specific hydrophobic pockets within a target's binding site, thereby enhancing the compound's inhibitory potential.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.govrsc.org The chromone scaffold can be incorporated into peptide-like structures to create novel peptidomimetics.

A recent study explored the potential of chromone-embedded peptidomimetics as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govresearchgate.net In this research, chromone derivatives were designed to mimic the spatial arrangement of amino acid residues in a peptide substrate. Molecular docking studies revealed that these chromone-based peptidomimetics could bind with high affinity to the active site of the protease. nih.govresearchgate.net

While this research did not specifically use this compound, it highlights the utility of the chromone scaffold in this area of drug discovery. The specific halogenation pattern of this compound could be an interesting feature to incorporate into such peptidomimetic designs, potentially influencing their binding affinity and pharmacokinetic properties. The pharmacokinetic properties of several chromone-based peptidomimetics were evaluated in the study, with some compounds showing promising medicinal properties. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of chromone (B188151) derivatives is vast, spanning applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.govnih.gov For 8-Bromo-6-chloro-4H-chromen-4-one, a systematic exploration of its biological targets is the logical first step.

Key Research Thrusts:

Kinase Inhibition: Flavonoids and their chromone isosteres are known to interact with various protein kinases. nih.gov Future studies should screen this compound against a panel of cancer-related kinases. For instance, protein kinase CK2, a target for which chromone-based inhibitors have been developed, represents a promising candidate. nih.gov The halogen atoms on the benzo ring of this compound could potentially enhance inhibitory activity and selectivity.

Anti-inflammatory Pathways: Chromone derivatives have been shown to exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. nih.gov Preclinical investigations should assess the inhibitory potential of this compound on COX-1 and COX-2, as well as its ability to modulate other inflammatory mediators.

Neurodegenerative Diseases: Some chromone analogs are being explored for their neuroprotective effects and potential in treating conditions like Alzheimer's disease by targeting enzymes such as the insulin-degrading enzyme (IDE). nih.gov The lipophilicity conferred by the bromo and chloro substituents might facilitate blood-brain barrier penetration, making this an interesting area for future investigation.

Antimicrobial and Antiviral Activity: The chromone scaffold is present in many natural and synthetic compounds with demonstrated antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov The subject compound should be screened against a diverse panel of pathogenic bacteria and viruses. For example, novel chromone derivatives have been investigated as potential agents against the Tomato Chlorosis Virus (ToCV) by targeting its coat protein. acs.org

Integration of Advanced Omics Technologies for Systems-Level Understanding

To move beyond a single-target approach, the integration of "omics" technologies can provide a comprehensive, systems-level understanding of the biological effects of this compound.

Recommended Omics Approaches:

Transcriptomics (RNA-Seq): Treating relevant cell lines (e.g., cancer cells, immune cells) with this compound and performing RNA sequencing can reveal global changes in gene expression. This can help identify affected signaling pathways and potential off-target effects. For instance, understanding the modulation of genes related to N6-methyladenosine (m6A) RNA modification, a critical regulator in cancer, could unveil novel mechanisms of action. frontiersin.org

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications following treatment with the compound. This can validate transcriptomic data and uncover downstream functional consequences.

Metabolomics: Analyzing the metabolic profile of cells or organisms exposed to the compound can provide insights into its effects on cellular metabolism, which is often dysregulated in diseases like cancer.

Chemo-proteomics: This approach can be used to directly identify the protein targets of this compound by using a tagged version of the molecule to "pull down" its binding partners from cell lysates.

Development of Next-Generation Synthetic Methodologies for Sustainable Production

The future viability of this compound as a research tool or therapeutic lead will depend on efficient and sustainable synthetic routes.

Areas for Methodological Improvement:

Green Chemistry Approaches: Traditional methods for synthesizing halogenated chromones can involve harsh reagents and generate significant waste. researchgate.net Research into greener synthetic strategies is crucial. This could involve visible-light-induced reactions, which offer mild and efficient alternatives for constructing chromone scaffolds. rsc.org The use of environmentally benign solvents and catalysts should be prioritized. organic-chemistry.org

Flow Chemistry: For scalable and consistent production, the development of continuous flow synthesis methods could be highly advantageous. Flow reactors offer better control over reaction parameters, leading to improved yields and purity.

Catalytic C-H Functionalization: Advanced synthetic methods, such as transition-metal-catalyzed C-H activation, could provide more direct and atom-economical routes to this compound and its derivatives, avoiding the need for pre-functionalized starting materials.

Design and Synthesis of this compound Analogs as Research Probes

The unique substitution pattern of this compound makes it an excellent starting point for the design of specialized chemical probes to investigate biological systems.

Potential Probe Development:

Fluorescent Probes: The chromone core is a known fluorophore. researchgate.netmdpi.com By strategically modifying the this compound structure, for example by introducing auxochromes or reactive moieties, it could be developed into a fluorescent probe. Such probes could be used to visualize specific cellular components or to report on biological events like DNA hybridization. mdpi.com

Photoaffinity Labels: Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) onto the chromone scaffold would create a photoaffinity label. This would enable the permanent covalent labeling of target proteins upon UV irradiation, facilitating their identification and characterization.

Biotinylated or "Clickable" Analogs: The synthesis of analogs bearing a biotin (B1667282) tag or a "clickable" functional group (like an alkyne or azide) would allow for the affinity purification and identification of binding partners using streptavidin beads or click chemistry, respectively.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of the under-investigated compound this compound, potentially leading to the development of novel therapeutic agents and powerful research tools.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-bromo-6-chloro-4H-chromen-4-one, and how can regioselectivity be controlled?

The synthesis of chromen-4-one derivatives often involves domino reactions such as Friedel-Crafts alkylation followed by cyclization. For example, Lewis acid-catalyzed reactions (e.g., AlCl₃ or FeCl₃) enable regioselective halogenation and scaffold assembly. The bromo and chloro substituents are introduced via electrophilic substitution, where reaction temperature and solvent polarity influence regioselectivity. NMR data (e.g., ¹H and ¹³C) and HRMS are critical for validating intermediate structures .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

Q. What crystallographic methods are suitable for resolving the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution), researchers can determine bond lengths, angles, and torsion angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The R-factor (<0.05) and data-to-parameter ratio (>10:1) ensure reliability .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be reconciled during structural validation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. For example, keto-enol tautomerism in chromen-4-ones can shift proton signals in NMR but remain fixed in SCXRD. To resolve this, perform variable-temperature NMR or DFT calculations to model solution-state conformations. Cross-validate with IR spectroscopy to detect hydrogen bonding patterns .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromo substituent acts as a better leaving group than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy. DFT studies suggest that electron-withdrawing chloro groups enhance electrophilicity at the C-8 position, facilitating oxidative addition with Pd(0) catalysts. Monitor reaction progress via ¹⁹F NMR if fluorinated aryl boronic acids are used .

Q. How do steric and electronic effects influence the biological activity of halogenated chromen-4-ones?

Chloro groups at C-6 increase lipophilicity (logP ~2.5), enhancing membrane permeability, while bromo at C-8 modulates steric bulk, affecting target binding. SAR studies using analogues (e.g., 6-fluoro or 8-iodo derivatives) paired with molecular docking can identify critical interactions. Use QSPR models to correlate substituent effects with bioactivity .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Stabilize the compound by storing it under inert gas (N₂/Ar) at −20°C. Avoid prolonged exposure to >pH 8, which hydrolyzes the lactone ring. For reactions requiring basic conditions, use mild bases (e.g., K₂CO₃) in aprotic solvents (e.g., DMF). LC-MS monitoring can detect degradation products like 6-chlorosalicylic acid derivatives .

Methodological Considerations

Q. How should researchers design kinetic studies to probe the stability of this compound in solution?

Use UV-Vis spectroscopy to track absorbance changes at λ_max (~310 nm) over time under varying pH and temperature. Apply pseudo-first-order kinetics models to calculate degradation rate constants (k). For accelerated stability testing, use Arrhenius plots to extrapolate shelf life at room temperature .

Q. What statistical approaches are recommended for analyzing contradictory bioassay results across multiple studies?

Apply meta-analysis with random-effects models to account for inter-study variability. Use funnel plots to detect publication bias and sensitivity analyses to identify outliers. Triangulate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish assay-specific artifacts .

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for key steps like halogenation. Solvent effects can be modeled using the COSMO-RS approach. Machine learning platforms (e.g., Chemprop) can screen reaction conditions (catalyst, solvent) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.